![molecular formula C14H10F3N5O2 B1684085 Walrycin B CAS No. 878419-78-4](/img/structure/B1684085.png)
Walrycin B
Overview
Description
Walrycin B is a compound with the molecular formula C14H10F3N5O2 . It is an analogue of toxoflavin and has been identified as a potent inhibitor of SARS-CoV-2 3CLpro . It is also a WalR response regulator inhibitor . WalR is a response regulator that is essential to bacterial viability . Walrycin B has shown potent activity in inhibiting bacterial growth .
Molecular Structure Analysis
The molecular weight of Walrycin B is 337.26 g/mol . Its molecular structure consists of 14 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 5 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
Walrycin B has been found to affect the expression of WalR regulon genes. The addition of Walrycin B lowers the expression of certain genes and increases the expression of others . These effects suggest that Walrycin B specifically affects the WalK/WalR system .Physical And Chemical Properties Analysis
Walrycin B has a molecular weight of 337.26 g/mol . Its exact mass is 337.08 . The elemental analysis of Walrycin B is as follows: Carbon 49.86%, Hydrogen 2.99%, Fluorine 16.90%, Nitrogen 20.77%, and Oxygen 9.49% .Scientific Research Applications
1. Antibacterial Activity Against Bacillus and Staphylococcus Walrycin B is known to exhibit antibacterial properties, particularly altering cell wall metabolism and cell division in bacteria such as Bacillus and Staphylococcus species. This compound inhibits the WalR response regulator, which is crucial for bacterial cell wall processes .
2. Impact on Gene Expression in B. subtilis In Bacillus subtilis, Walrycin B has been observed to alter the expression of genes within the WalR regulon. It decreases the expression of ydjM, yocH, and ycvE while increasing yoeB and yjeA expression .
Transcriptional Effects in S. aureus
Similar to its effects in B. subtilis, Walrycin B impacts gene transcription in Staphylococcus aureus. It halts the transcription of isaA and ssaA, which are genes associated with stress response and cell wall integrity .
Mechanism of Action
Target of Action
Walrycin B is a novel antibacterial compound that specifically targets the essential WalR response regulator . WalR is a response regulator that is essential for bacterial viability . It plays a crucial role in controlling and coordinating cell wall metabolism with cell division in bacteria .
Mode of Action
Walrycin B interacts with its target, WalR, to cause bactericidal effects . It inhibits the WalR-induced repression of EGFP signaling in a reporter assay in a concentration-dependent manner . This interaction leads to changes in the expression of WalR regulon genes .
Biochemical Pathways
The biochemical pathways affected by Walrycin B are those controlled by the WalR response regulator. These pathways are involved in cell wall metabolism and cell division in bacteria . The inhibition of WalR by Walrycin B disrupts these pathways, leading to bactericidal effects .
Pharmacokinetics
It is known that walrycin b is soluble in dmso .
Result of Action
The result of Walrycin B’s action is the inhibition of bacterial growth. Specifically, it has been shown to have a strong minimum inhibitory concentration (MIC) for Bacillus subtilis and Staphylococcus aureus . The compound leads to phenotypes consistent with those of cells starved for the WalK/WalR system, causing bactericidal effects . In B. subtilis, cells form extremely long aseptate filaments, and in S. aureus, cells form large aggregates .
Action Environment
It is known that the compound is effective against gram-positive bacteria , suggesting that its efficacy may be influenced by the presence of such bacteria in the environment
Safety and Hazards
Future Directions
The development of novel high-throughput screening assays acting simultaneously against multiple targets in the SARS-CoV-2 life cycle will benefit anti-COVID-19 drug discovery . Walrycin B, as a potent SARS-CoV-2 3CLpro inhibitor, may have potential for further clinical evaluation as part of drug combination therapies to treat COVID-19 patients .
properties
IUPAC Name |
1,6-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c1-21-12(23)9-11(19-13(21)24)22(2)20-10(18-9)7-3-5-8(6-4-7)14(15,16)17/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVMPTWWKLKLPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Walrycin B |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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